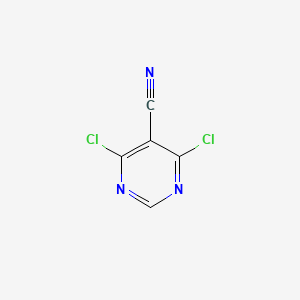

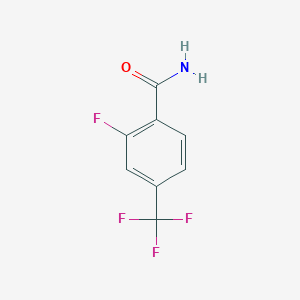

2-氟-4-(三氟甲基)苯甲酰胺

描述

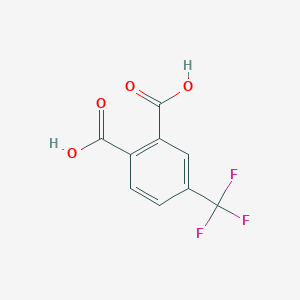

2-Fluoro-4-(trifluoromethyl)benzamide: is an organic compound with the molecular formula C8H5F4NO . It is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its distinctive structural features and reactivity .

科学研究应用

医药应用

“2-氟-4-(三氟甲基)苯甲酰胺”属于含三氟甲基 (TFM, -CF3) 基团的一类化合物 . 这些化合物在过去 20 年中被发现存在于许多 FDA 批准的药物中 . 三氟甲基基团有助于这些药物的药理活性 .

酰胺的不对称合成

该化合物是一种高效且光学纯的合成试剂,可用于酰胺的不对称合成 . 该过程对于生产广泛的药物和生物活性化合物至关重要 .

对人受体的高亲和力

“2-氟-4-(三氟甲基)苯甲酰胺”已被证明对人受体具有高亲和力 . 该特性使其成为开发用于治疗各种人类疾病的药物的潜在候选者 .

机械可适应的分子晶体

该化合物可以形成机械可适应的分子晶体 . 这些晶体可以反复且不可逆地弯曲并恢复到其原始形状,而不会失去完整性 . 该特性在开发柔性智能材料和器件方面具有潜在的应用 .

单晶体的塑性变形

该化合物在单晶体的塑性变形机制中起作用 . 在变形过程中,由三氟甲基基团排列的分子层协同滑动,导致令人印象深刻的塑性延展性 .

电子领域的潜在应用

鉴于“2-氟-4-(三氟甲基)苯甲酰胺”的独特特性,它可能在电子领域具有潜在的应用 . 众所周知,该化合物中包含的三氟甲基基团在掺入有机分子时表现出独特的行为 . 这可能导致电子领域的一些应用 .

农用化学品领域的潜在应用

“2-氟-4-(三氟甲基)苯甲酰胺”中存在的三氟甲基基团在农用化学品中已知具有多种应用 . 因此,该化合物可能用于开发新型农用化学品 .

催化领域的潜在应用

“2-氟-4-(三氟甲基)苯甲酰胺”中存在的三氟甲基基团的独特性质可能导致其在催化领域的应用 . 这可能有助于开发更有效和更可持续的化学工艺 .

生化分析

Biochemical Properties

2-Fluoro-4-(trifluoromethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the compound’s efficacy in modulating biochemical pathways .

Cellular Effects

The effects of 2-Fluoro-4-(trifluoromethyl)benzamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses to stress. Additionally, 2-Fluoro-4-(trifluoromethyl)benzamide can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-Fluoro-4-(trifluoromethyl)benzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding pockets, thereby preventing phosphorylation events crucial for signal transduction. Additionally, 2-Fluoro-4-(trifluoromethyl)benzamide can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-4-(trifluoromethyl)benzamide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Fluoro-4-(trifluoromethyl)benzamide remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including sustained inhibition of metabolic pathways and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of 2-Fluoro-4-(trifluoromethyl)benzamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing oxidative stress and modulating immune responses. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing adverse effects .

Metabolic Pathways

2-Fluoro-4-(trifluoromethyl)benzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body. The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and energy production .

Transport and Distribution

Within cells and tissues, 2-Fluoro-4-(trifluoromethyl)benzamide is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and can bind to serum albumin for distribution in the bloodstream. The compound’s localization and accumulation within specific tissues are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of 2-Fluoro-4-(trifluoromethyl)benzamide is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals and post-translational modifications. For instance, phosphorylation or ubiquitination of 2-Fluoro-4-(trifluoromethyl)benzamide can influence its localization and interaction with organelles, thereby modulating its biochemical effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trifluoromethyl)benzamide typically involves the following steps:

Acyl Chlorination: 2-Fluoro-4-(trifluoromethyl)benzoic acid is treated with a chlorinating agent in the presence of an acid-binding agent to form 2-Fluoro-4-(trifluorom

属性

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNZIRSNAKWERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345584 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207853-64-3 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207853-64-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

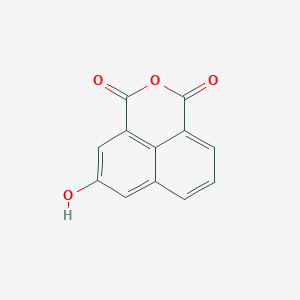

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)